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Compound of Interest

Compound Name:
2-Chloro-5-

(trifluoromethyl)benzophenone

Cat. No.: B1586302 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-5-
(trifluoromethyl)benzophenone

Introduction

2-Chloro-5-(trifluoromethyl)benzophenone is a halogenated aromatic ketone of significant

interest to the pharmaceutical and agrochemical industries. As a substituted benzophenone, it

belongs to a class of compounds recognized as a "ubiquitous scaffold in medicinal chemistry"

due to its presence in numerous bioactive molecules and its utility as a versatile synthetic

building block.[1][2] The presence of three distinct functional moieties—a chloro group, a

trifluoromethyl group, and a benzoyl group—imparts a unique electronic and steric profile,

making it a valuable intermediate for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of the core physicochemical

characteristics of 2-Chloro-5-(trifluoromethyl)benzophenone. It is designed for researchers,

chemists, and drug development professionals who require a detailed understanding of this

compound for applications in synthesis, process development, and analytical characterization.

The information herein is synthesized from established chemical data sources and proven

analytical methodologies to ensure scientific integrity and practical utility.

Compound Identification and Core Properties
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Precise identification is the foundation of all chemical research and development. The

fundamental identifiers and physical properties for 2-Chloro-5-
(trifluoromethyl)benzophenone are summarized below.

Table 1: Key Identifiers
Identifier Value Source

CAS Number 789-96-8 [3][4]

Molecular Formula C₁₄H₈ClF₃O [4][5]

Molecular Weight 284.66 g/mol [4]

Monoisotopic Mass 284.02158 Da [5]

IUPAC Name

[2-chloro-5-

(trifluoromethyl)phenyl]-

phenylmethanone

[5]

SMILES
C1=CC=C(C=C1)C(=O)C2=C(

C=CC(=C2)C(F)(F)F)Cl
[5]

InChIKey
QHDJJBSLUFDASY-

UHFFFAOYSA-N
[5]

Table 2: Physicochemical Properties
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Property Value / Description Rationale & Notes

Appearance
Expected to be a solid at room

temperature.

Benzophenone and its

substituted derivatives are

typically crystalline solids.

Solubility

Sparingly soluble in water;

soluble in most organic

solvents such as

dichloromethane, acetone, and

ethyl acetate.

The largely nonpolar aromatic

structure dictates its solubility

profile. This is typical for

similar compounds like 2-

chloro-5-

(trifluoromethyl)pyridine.[6]

Melting Point
Data not readily available in

public literature.

Must be determined

experimentally. For context,

the related compound 2-

Chloro-5-

(trifluoromethyl)pyridine has a

melting point of 32-34 °C.

Boiling Point
Data not readily available in

public literature.

Must be determined

experimentally under vacuum

to prevent decomposition. The

related compound 2'-Chloro-5'-

(trifluoromethyl)acetophenone

has a boiling point of 204-205

°C.[7]

XlogP (predicted) 4.8

This high value indicates

significant lipophilicity,

suggesting high membrane

permeability and low aqueous

solubility.[5]

Spectroscopic and Spectrometric Profile
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The

expected data provides a fingerprint for verifying the identity and purity of 2-Chloro-5-
(trifluoromethyl)benzophenone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum will be characterized by complex multiplets in the aromatic region

(approx. 7.4-7.9 ppm) corresponding to the eight distinct protons on the two phenyl rings.

The specific substitution pattern removes symmetry, leading to a complex splitting pattern.

¹³C NMR: Key signals include the carbonyl carbon (C=O) resonance (typically >190 ppm),

the quaternary carbon attached to the -CF₃ group (which will show coupling to fluorine),

and the various aromatic carbons. A reference spectrum is available that can be used for

comparison.[8]

¹⁹F NMR: This is a critical technique for any trifluoromethyl-containing compound. A sharp

singlet is expected for the -CF₃ group. Based on analogous structures, the chemical shift

is anticipated to be in the range of -60 to -65 ppm. For instance, 1-nitro-2-

(trifluoromethyl)benzene shows a singlet at -60.13 ppm.[9]

Mass Spectrometry (MS) The compound's mass and fragmentation pattern are definitive.

The monoisotopic mass is 284.02158 Da.[5] Under Electron Ionization (EI), characteristic

fragmentation would involve cleavage at the carbonyl group, leading to benzoyl cations and

substituted phenyl cations. Predicted collision cross-section (CCS) values can aid in

identification in ion mobility-mass spectrometry.[5]

Table 3: Predicted m/z for Common Adducts

Adduct Predicted m/z

[M+H]⁺ 285.02886

[M+Na]⁺ 307.01080

[M-H]⁻ 283.01430

Source: PubChemLite[5]

Infrared (IR) Spectroscopy The IR spectrum will be dominated by a strong, sharp absorption

band around 1660-1680 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. Other

key signals include C-H stretching for the aromatic rings (~3050-3100 cm⁻¹), C=C ring
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stretching (~1450-1600 cm⁻¹), and characteristic bands for C-Cl and C-F vibrations in the

fingerprint region.

Analytical Workflows and Protocols
Purity assessment and quantification are critical for any chemical intermediate. Gas

Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary

techniques for this purpose.[10]

Workflow for Analytical Characterization
The following diagram illustrates a standard workflow for receiving, characterizing, and

releasing a sample of 2-Chloro-5-(trifluoromethyl)benzophenone in a research or quality

control setting.

Sample Handling & Preparation

Analytical Testing

Data Review & Reporting

Sample Receipt & Login

Prepare Stock Solution
(e.g., 1 mg/mL in DCM)

GC-MS Analysis
(Identity & Volatile Impurities)

HPLC-UV Analysis
(Purity & Non-Volatile Impurities)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F for Structure)

Data Analysis & Review

Generate Certificate of Analysis (CoA)
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Caption: Standard analytical workflow for physicochemical characterization.

Experimental Protocol: Purity Determination by GC-MS
This protocol describes a self-validating method for assessing the purity and confirming the

identity of 2-Chloro-5-(trifluoromethyl)benzophenone.

1. Rationale and Causality: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is

the chosen method due to the compound's expected volatility and thermal stability. Splitless

injection is selected to maximize sensitivity for trace impurity detection.[11] The MS detector

provides definitive identification based on the mass-to-charge ratio and fragmentation pattern,

which is superior to detectors that rely solely on retention time.

2. Materials and Reagents:

2-Chloro-5-(trifluoromethyl)benzophenone sample

Dichloromethane (DCM), HPLC or GC-grade

Anhydrous Sodium Sulfate

Class A Volumetric flasks and pipettes

Autosampler vials with caps

3. Step-by-Step Methodology:

Sample Preparation: a. Accurately weigh approximately 10 mg of the sample into a 10 mL

volumetric flask. b. Dissolve and dilute to the mark with DCM to create a 1 mg/mL stock

solution. c. Transfer an aliquot of the solution into an autosampler vial for analysis.

Instrumentation (Typical Conditions):

Gas Chromatograph: Agilent GC system or equivalent.

Injector: Splitless mode, 250 °C.
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Column: High-resolution fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm,

0.25 µm film thickness).

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

Oven Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: 15 °C/min to 280 °C.

Hold: 5 minutes at 280 °C.

Mass Spectrometer: Operated in Electron Ionization (EI) mode.

Scan Range: 40-450 amu.

Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. Confirm the identity of

the main peak by comparing its mass spectrum with the expected fragmentation pattern and

library data. c. Calculate purity by the area percent method: (Area of Main Peak / Total Area

of All Peaks) * 100%. d. Identify any impurities present at >0.05% area.

Synthesis and Reactivity Context
Understanding the synthetic origin of a compound provides insight into potential process-

related impurities. Benzophenones are commonly synthesized via Friedel-Crafts acylation.[12]

This involves the reaction of an aromatic compound with an acyl halide or anhydride in the

presence of a Lewis acid catalyst.

Plausible Synthetic Route: Friedel-Crafts Acylation

Benzoyl Chloride

2-Chloro-5-(trifluoromethyl)benzophenone

+

4-Chloro-3-(trifluoromethyl)toluene
(or related benzene derivative)

AlCl₃
(Lewis Acid Catalyst)

 Reaction 
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Caption: Plausible Friedel-Crafts acylation route to the target compound.

This synthetic pathway suggests that potential impurities could include unreacted starting

materials, isomers formed from non-regioselective acylation, or polysubstituted byproducts.

The analytical methods described in Section 3 are designed to detect and quantify such

impurities.

Safety and Handling
Based on safety data sheets for 2-Chloro-5-(trifluoromethyl)benzophenone and structurally

related compounds, appropriate handling procedures are mandatory.[13][14]

Table 4: GHS Hazard Information

Hazard Class Code Statement

Acute Toxicity, Oral H302 Harmful if swallowed.[13]

Skin Irritation H315 Causes skin irritation.[13][14]

Eye Irritation H319
Causes serious eye irritation.

[13][14]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[13]

[14] |

Core Handling Requirements:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[13]

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses

with side shields or goggles, and a lab coat.[13][14]

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash

hands thoroughly after handling.[13]
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Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and

store locked up.[13]

Conclusion
2-Chloro-5-(trifluoromethyl)benzophenone is a highly functionalized intermediate with a

distinct set of physicochemical properties defined by its aromatic, halogen, and carbonyl

components. Its high lipophilicity, characteristic spectroscopic fingerprint, and predictable

reactivity make it a valuable tool for synthetic chemists. The analytical protocols detailed in this

guide provide a robust framework for ensuring its identity, purity, and quality in a research or

manufacturing setting. Adherence to the outlined safety and handling procedures is essential

for mitigating the associated health hazards. This technical guide serves as a foundational

resource for professionals leveraging this compound in the development of novel

pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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